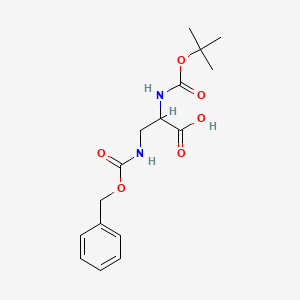

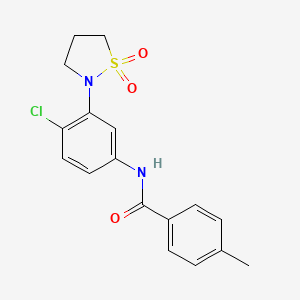

![molecular formula C11H14N2O B2785146 2',3'-Dihydrospiro[oxane-4,1'-pyrrolo[3,2-c]pyridine] CAS No. 2251054-35-8](/img/structure/B2785146.png)

2',3'-Dihydrospiro[oxane-4,1'-pyrrolo[3,2-c]pyridine]

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Molecular Structure Analysis

The molecular weight of 2’,3’-Dihydrospiro[oxane-4,1’-pyrrolo[3,2-c]pyridine] is 190.24 . The exact molecular structure would require more specific information or experimental data which I currently do not have.Physical And Chemical Properties Analysis

The physical and chemical properties of 2’,3’-Dihydrospiro[oxane-4,1’-pyrrolo[3,2-c]pyridine] are not fully detailed in the available resources. The compound is a substance with a chemical formula of C11H14N2O .Scientific Research Applications

Analgesic and Sedative Agents

Pyrrolopyridine derivatives, including structures similar to 2’,3’-Dihydrospiro[oxane-4,1’-pyrrolo[3,2-c]pyridine], have been extensively studied for their analgesic and sedative properties. These compounds interact with central nervous system receptors to modulate pain perception and induce sedation, making them potential candidates for the development of new painkillers and anesthetics .

Antidiabetic Agents

Research has indicated that pyrrolopyridine derivatives can be used to treat diabetes. They exhibit mechanisms that could potentially regulate blood glucose levels, either by enhancing insulin secretion or by improving insulin sensitivity in peripheral tissues .

Antimycobacterial Activity

Compounds with the pyrrolopyridine core have shown promising results against mycobacterial infections. Their mechanism of action may involve the inhibition of essential enzymes within the mycobacterium, leading to the potential development of new antituberculosis drugs .

Antiviral Agents

Some derivatives of 2’,3’-Dihydrospiro[oxane-4,1’-pyrrolo[3,2-c]pyridine] have been evaluated for their anti-HIV activity. These compounds have demonstrated moderate activity in inhibiting HIV-1 replication, suggesting their use as a scaffold for designing novel antiretroviral therapies .

Anticancer Activity

The pyrrolopyridine framework is present in several natural alkaloids with known anticancer properties. Derivatives of this compound have been found to inhibit topoisomerase I, an enzyme crucial for DNA replication in rapidly dividing cancer cells, indicating their potential as chemotherapeutic agents .

Antileishmanial Agents

Recent studies have discovered that certain 2’,3’-Dihydrospiro[oxane-4,1’-pyrrolo[3,2-c]pyridine] derivatives possess antileishmanial efficacy. These compounds have shown significant in vitro and in vivo activity against visceral leishmaniasis, a severe parasitic disease .

Neuroprotective Agents

The neuroprotective properties of pyrrolopyridine derivatives are being explored due to their potential to treat neurodegenerative diseases. These compounds may protect neuronal cells from damage or death caused by various neurotoxic factors .

Immune System Modulation

Pyrrolopyridine derivatives have been investigated for their effects on the immune system. They may have the capability to modulate immune responses, which could be beneficial in treating autoimmune diseases or in enhancing vaccine efficacy .

Safety and Hazards

According to the Safety Data Sheet, if inhaled, the person should be removed to fresh air and kept comfortable for breathing . If it comes in contact with skin or eyes, rinse with water and seek medical advice if irritation persists . In case of accidental ingestion, rinse mouth and seek medical advice . It’s recommended to keep away from heat/sparks/open flames/hot surfaces .

properties

IUPAC Name |

spiro[1,2-dihydropyrrolo[3,2-c]pyridine-3,4'-oxane] |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14N2O/c1-4-12-7-9-10(1)13-8-11(9)2-5-14-6-3-11/h1,4,7,13H,2-3,5-6,8H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OJQQCOYSEYEWJW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCC12CNC3=C2C=NC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14N2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

190.24 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2',3'-Dihydrospiro[oxane-4,1'-pyrrolo[3,2-c]pyridine] | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-((3-(benzo[d][1,3]dioxol-5-yl)-1,2,4-oxadiazol-5-yl)methyl)-3-(3,4-dimethylphenyl)quinazoline-2,4(1H,3H)-dione](/img/no-structure.png)

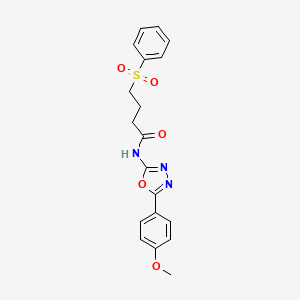

![2-[(4-amino-6-methyl-5-oxo-4,5-dihydro-1,2,4-triazin-3-yl)sulfanyl]-N-(3,4-dichlorophenyl)acetamide](/img/structure/B2785070.png)

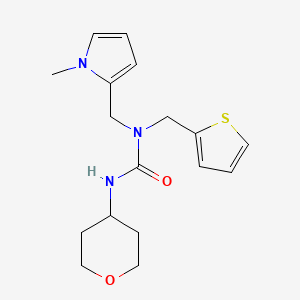

![4-[1-methyl-3-(piperidin-1-ylcarbonyl)-1,4,6,7-tetrahydro-5H-pyrazolo[4,3-c]pyridin-5-yl]-4-oxo-N-(3-piperidin-1-ylpropyl)butanamide](/img/structure/B2785071.png)

![7-bromo-1H,3H,4H-pyrrolo[2,1-c][1,4]oxazine-1,3-dione](/img/structure/B2785073.png)

![N-[1-[3-(3-Fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]azetidin-3-yl]-N-methyloxolane-3-carboxamide](/img/structure/B2785078.png)

![[(3-Chlorophenyl)carbamoyl]methyl 2-(4-ethoxyphenyl)acetate](/img/structure/B2785082.png)

![N'-(4-chlorobenzo[d]thiazol-2-yl)-4-(piperidin-1-ylsulfonyl)benzohydrazide](/img/structure/B2785084.png)